

Application Notes and Protocols for AZ13705339

Stock Solution Preparation

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Compound of Interest

Compound Name: AZ13705339

Cat. No.: B10795839

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Audience: Researchers, scientists, and drug development professionals.

Introduction

AZ13705339 is a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1) and p21-activated kinase 2 (PAK2).[1] It demonstrates IC₅₀ values of 0.33 nM and 6 nM for PAK1 and PAK2, respectively, and exhibits over 7500-fold selectivity for PAK1 over PAK4.[1]

AZ13705339 competitively binds to the ATP-binding pocket of PAK1, inhibiting its kinase activity.[2] This action prevents the phosphorylation of downstream substrates involved in crucial cellular processes like cytoskeletal dynamics, cell motility, survival, and proliferation.[2] Consequently, **AZ13705339** disrupts key signaling pathways often dysregulated in cancer, such as the MAPK and PI3K/AKT cascades.[2] These characteristics make it a valuable tool for cancer research and a potential therapeutic agent.

This document provides detailed protocols for the preparation of **AZ13705339** stock solutions for in vitro research applications.

Quantitative Data Summary

The following table summarizes the key quantitative data for **AZ13705339**.

Property	Value	Source
Molecular Weight	629.75 g/mol	[1]
Chemical Formula	C ₃₃ H ₃₆ FN ₇ O ₃ S	[2]
CAS Number	2016806-57-6	[2]
Purity	≥98%	
IC ₅₀ (PAK1)	0.33 nM	[1][3][4]
IC ₅₀ (PAK2)	6 nM	[1]
IC ₅₀ (pPAK1)	59 nM	[4][5]
K _d (PAK1)	0.28 nM	[3][4]
K _d (PAK2)	0.32 nM	[3][4]
Solubility in DMSO	Up to 250 mg/mL (396.98 mM)	[4]
Solubility in Ethanol	Up to 20 mM (with gentle warming)	

Experimental Protocols

1. Preparation of a 10 mM **AZ13705339** Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **AZ13705339** in dimethyl sulfoxide (DMSO).

Materials:

- **AZ13705339** powder
- Anhydrous dimethyl sulfoxide (DMSO), newly opened
- Microcentrifuge tubes
- Vortex mixer

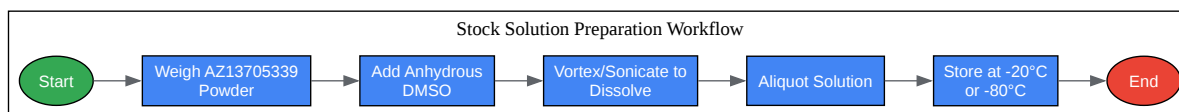
- Ultrasonic bath (optional)
- Calibrated pipettes and sterile tips

Procedure:

- Calculate the required mass of **AZ13705339**.
 - To prepare 1 mL of a 10 mM stock solution, use the following calculation:
 - $\text{Mass (mg)} = \text{Volume (L)} \times \text{Concentration (mol/L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass (mg)} = 0.001 \text{ L} \times 0.010 \text{ mol/L} \times 629.75 \text{ g/mol} = 6.2975 \text{ mg}$
- Weigh the **AZ13705339** powder.
 - Carefully weigh out approximately 6.30 mg of **AZ13705339** powder and place it in a microcentrifuge tube.
- Add DMSO to the powder.
 - Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the **AZ13705339** powder.
- Dissolve the compound.
 - Vortex the tube thoroughly to dissolve the powder.
 - If necessary, sonicate the solution for a short period to ensure complete dissolution.[3][5]
Gentle warming to 37°C can also aid solubility.[1][5]
- Store the stock solution.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - For short-term storage (days to weeks), store at 4°C.[2][3]
 - For long-term storage (months to years), store at -20°C or -80°C.[1][2][3][4]

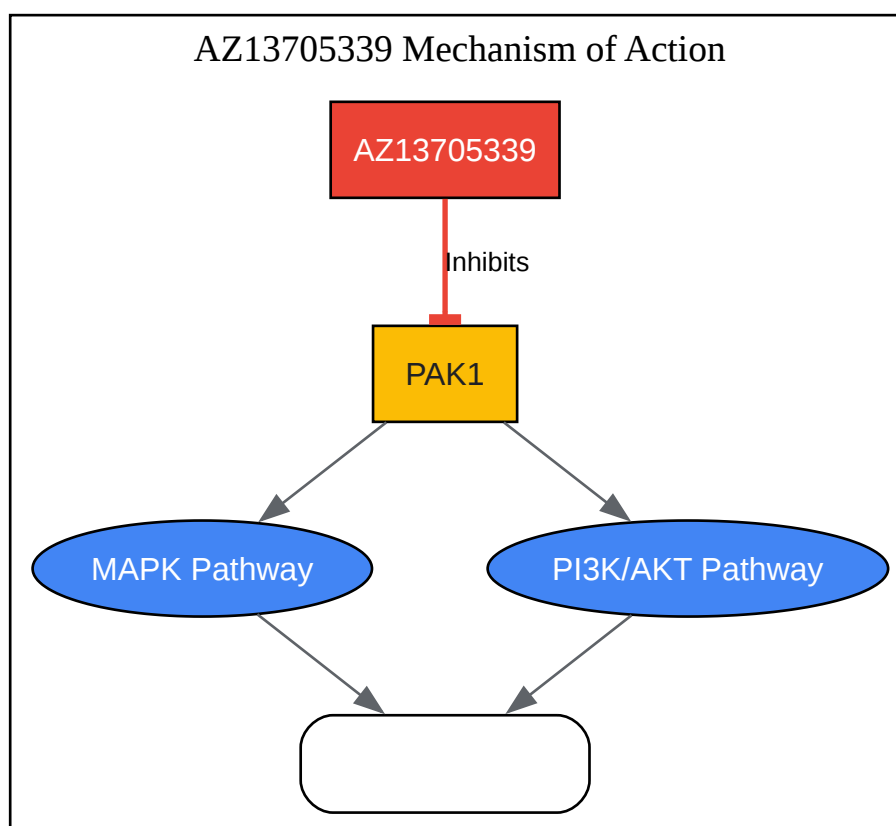
Note: For cell-based assays, the final concentration of DMSO should typically not exceed 0.1% to avoid solvent-induced toxicity.

Visualizations



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Caption: Workflow for preparing **AZ13705339** stock solution.



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Caption: **AZ13705339** inhibits PAK1, affecting downstream signaling.

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